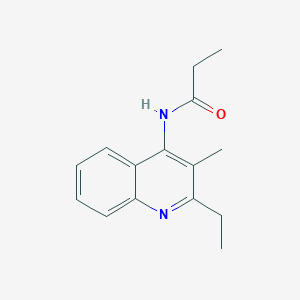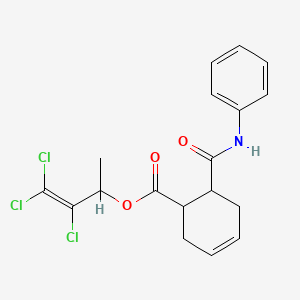![molecular formula C21H21N5O B5571587 N-({2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5571587.png)
N-({2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of organic molecules characterized by complex structures that include indol, triazole, and phenoxyethyl components. Its synthesis and properties are of interest in various fields of chemistry due to its potential applications.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step reactions, starting from basic organic precursors. For example, the synthesis of N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, a compound with a somewhat similar structure, was achieved by reacting 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole in the presence of acetic acid in ethanol (Asiri, Khan, & Rasul, 2010).
Molecular Structure Analysis
The structural analysis typically involves various spectroscopic techniques like IR, NMR, and MS to confirm the molecular structure. In the case of similar compounds, such as N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, these techniques have been used to confirm the structure (Asiri, Khan, & Rasul, 2010).
Chemical Reactions and Properties
This compound might undergo various chemical reactions, including condensation, cyclization, and others, depending on the functional groups present in its structure. For instance, the synthesis of related triazole compounds often involves reactions like cyclization and condensation (Dongyue Xin, 2003).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystalline structure can be determined through various analytical techniques. Compounds like this often crystallize in specific forms, and their solubility in different solvents can be of interest for various applications.
Chemical Properties Analysis
Chemical properties like reactivity with other compounds, stability under different conditions, and potential for forming derivatives are critical for understanding the compound's utility in various chemical contexts. For instance, the reactivity of triazole compounds with different reagents can lead to a variety of derivatives with potentially useful properties (Panchal & Patel, 2011).
Applications De Recherche Scientifique
Catalytic Properties and Polymerization
Compounds with structural features similar to "N-({2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine" often find use in catalysis and polymerization reactions. For example, nickel(II)−methyl complexes with various ligands have been studied for their catalytic properties in ethylene polymerization, showcasing potential in creating polymers with specific properties (Korthals et al., 2007). Such research indicates that structurally complex molecules could serve as catalysts in polymer production, potentially leading to novel materials with tailored characteristics.
Tautomerism and Molecular Structure
Schiff bases and triazoles are known for their interesting tautomeric behaviors, which are crucial for understanding molecular reactivity and designing functional materials. Studies on compounds like N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine highlight the importance of tautomerism and its impact on molecular structure and properties (Nazır et al., 2000). This suggests potential research avenues for "N-({2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine" in exploring its structural dynamics and reactivity.
Complexation and Metal Ion Interactions
Triazole and indole derivatives are often investigated for their ability to form complexes with metal ions, which is essential in fields like medicinal chemistry, environmental chemistry, and materials science. For instance, the study of ligands that exhibit high selectivity for heavier lanthanides can provide insights into designing more efficient separation processes or therapeutic agents (Caravan et al., 1995). The complexation behavior of "N-({2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine" with metal ions could, therefore, represent a significant area of research, potentially contributing to advancements in various applications.
Propriétés
IUPAC Name |
(E)-1-[2-methyl-1-[2-(4-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-16-7-9-18(10-8-16)27-12-11-26-17(2)20(13-24-25-14-22-23-15-25)19-5-3-4-6-21(19)26/h3-10,13-15H,11-12H2,1-2H3/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCWIMVNJQKZNI-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)C=NN4C=NN=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)/C=N/N4C=NN=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-methyl-1-[2-(4-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-8-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5571508.png)
![4-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5571510.png)
![N-(5-chloro-2-pyridinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5571517.png)

![(1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571534.png)
![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5571542.png)
![2-(cyclopropylmethyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571555.png)
![8-tert-butyl-2-(4-chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5571558.png)
![4-[(4'-nitro-4-biphenylyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5571569.png)

![1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid](/img/structure/B5571596.png)

![6-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5571612.png)
![1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-3-azepanamine hydrochloride](/img/structure/B5571617.png)